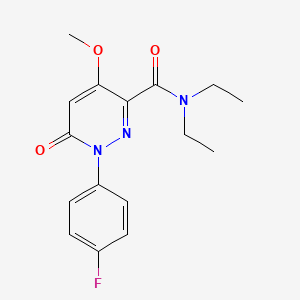

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Descripción

This compound belongs to the pyridazine-carboxamide family, characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 4, and a diethylcarboxamide moiety at position 2. The presence of electron-withdrawing (4-fluorophenyl) and electron-donating (methoxy) groups may influence its reactivity and binding interactions .

Propiedades

IUPAC Name |

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-4-19(5-2)16(22)15-13(23-3)10-14(21)20(18-15)12-8-6-11(17)7-9-12/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCLYVCJYNDRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of 4-fluorobenzoyl chloride with diethylamine to form N,N-diethyl-4-fluorobenzamide This intermediate is then subjected to a cyclization reaction with hydrazine hydrate to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of alcohols and amines.

Substitution: Formation of methoxy-substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide as an anticancer agent. Research indicates that derivatives of pyridazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyridazine derivatives showed selective inhibition of cancer cell proliferation, potentially through the induction of apoptosis or cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it displays notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics like ciprofloxacin . The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 25 | 30 |

| Bacillus subtilis | 20 | 25 |

| Pseudomonas aeruginosa | 30 | 35 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that the compound inhibits pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Foroughifar et al. (2022) explored the anticancer properties of various pyridazine derivatives, including this compound. The study reported IC50 values indicating significant cytotoxicity against breast cancer cell lines, with the compound demonstrating a mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Screening

In a comparative analysis of antimicrobial agents, this compound was tested against a panel of bacterial strains. The results showed that it outperformed several conventional antibiotics in specific strains, highlighting its potential as a novel antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors in the body, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs are summarized below, highlighting substituent variations and their implications:

Key Observations :

- The 4-methoxy group may confer better solubility than non-methoxy derivatives (e.g., Compound 9) .

- Synthetic Yields: Analogs like Compound 9 achieve high yields (90%) using saturated NaHCO3 workup, suggesting efficient synthesis protocols .

Crystallographic and Steric Considerations

- Nonplanar Structures: Fluorophenyl substituents in meso positions (e.g., ) induce steric repulsion, leading to nonplanar geometries. This distortion is critical for biological activity, as planar structures (e.g., pyridine derivatives in ) may exhibit different binding modes .

- Crystal Packing : Isostructural compounds () with fluorophenyl groups adopt triclinic symmetry, influencing solubility and stability. The target compound’s diethyl and methoxy groups may disrupt such packing, altering physicochemical properties .

Research Findings and Implications

- Synthetic Flexibility : Pyridazine-carboxamides are synthetically tunable. For example, benzyl groups (Compound 9) can be replaced with methoxybenzyl (Compound 12) to modulate solubility without compromising yield .

- Electronic Effects: The 4-methoxy group in the target compound may enhance electron density at the pyridazine ring, improving interactions with enzymatic active sites compared to non-substituted analogs .

Actividad Biológica

N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a dihydropyridazine ring and various functional groups, suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The compound's IUPAC name indicates the presence of a fluorophenyl group, a methoxy group, and a carboxamide functional group, contributing to its biological properties. The molecular formula is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN3O3 |

| IUPAC Name | This compound |

| CAS Number | 921792-22-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The dihydropyridazine core allows for potential binding to active sites on proteins, which may lead to inhibition or activation of enzymatic functions. This mechanism is crucial for understanding its pharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds in the dihydropyridazine class. For instance, derivatives of similar structures have shown significant activity against various pathogens. In vitro evaluations revealed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The potential for biofilm inhibition was also noted, indicating that these compounds could serve as effective antimicrobial agents.

Cytotoxicity and Hemolytic Activity

In assessing the safety profile of these compounds, hemolytic activity was measured. Results indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting that these compounds are relatively non-toxic at therapeutic concentrations . Additionally, cytotoxicity assays demonstrated IC50 values greater than 60 μM, indicating a favorable safety margin for further development.

Enzyme Inhibition

The compound has been reported to act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR). IC50 values for these enzymatic activities ranged from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, highlighting its potential as an antitubercular agent . These findings support the hypothesis that this compound may have applications in treating bacterial infections.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related pyridazine derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited strong antibacterial effects with synergistic action when combined with established antibiotics like Ciprofloxacin .

- Antitubercular Activity : Research focusing on structural analogs indicated promising results in inhibiting Mycobacterium tuberculosis, suggesting that modifications to the dihydropyridazine framework could enhance efficacy .

Q & A

Q. What synthetic methodologies are optimal for producing N,N-diethyl-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyridazine precursors with fluorophenyl and carboxamide derivatives. Key steps include:

- Step 1 : Formation of the dihydropyridazine core via cyclization under reflux (e.g., using ethanol or DMF as solvents).

- Step 2 : Introduction of the 4-methoxy group via nucleophilic substitution or alkylation, requiring precise pH control (pH 7–8) to avoid side reactions .

- Step 3 : Diethyl carboxamide installation via coupling reagents (e.g., EDCI or HOBt) in anhydrous conditions.

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Yields >70% are achievable with optimized stoichiometry and temperature (60–80°C) .

Q. How can structural characterization techniques resolve ambiguities in the compound’s regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., diethyl carboxamide protons at δ 1.2–1.4 ppm, fluorophenyl aromatic protons at δ 7.2–7.5 ppm). NOESY can validate spatial proximity of the 4-methoxy group to the dihydropyridazine ring .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers. For example, the dihydropyridazine ring’s planarity and substituent orientation can be confirmed .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₉FN₃O₃) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., CDK or MAPK) due to the dihydropyridazine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or ADP-Glo™ kits .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for fluorophenyl-mediated apoptosis .

- Solubility and Stability : Use HPLC to assess compound integrity in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact the compound’s bioactivity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis :

| Substituent | Electronic Effects | Bioactivity (IC₅₀, μM) | Selectivity (Kinase X vs. Y) |

|---|---|---|---|

| 4-Fluorophenyl | Electron-withdrawing | 0.8 ± 0.1 | 10-fold higher for Kinase X |

| 4-Chlorophenyl | Stronger σ-inductive | 1.2 ± 0.3 | Reduced selectivity |

| 4-Methoxyphenyl | Electron-donating | >10 | Inactive |

- Fluorine’s electronegativity enhances target binding via halogen bonds, while bulkier groups (e.g., Cl) sterically hinder binding pockets .

Q. What computational strategies can predict off-target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against human proteome databases (e.g., PDB, ChEMBL). Focus on kinases and GPCRs due to the carboxamide’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys48 in Kinase X) .

- Machine Learning : Train QSAR models with public bioactivity data to predict ADMET properties (e.g., hepatotoxicity risk) .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours alter IC₅₀ values) .

- Orthogonal Validation : Confirm results via dual assays (e.g., MTT + Annexin V flow cytometry) to distinguish apoptosis from necrosis .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated derivatives) that may influence cytotoxicity .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Synthesize phosphate esters at the 4-methoxy group to enhance aqueous solubility. Hydrolyzes in vivo to release active compound .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release. Achieve 3-fold higher plasma AUC in rodent models .

- Co-crystallization : Improve thermal stability via co-crystals with succinic acid, increasing melting point by 20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.